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Introduction

Phenytoin sodium remains a critically important antiepileptic medication with a narrow therapeutic index,

necessitating precise analytical methods for quality control in pharmaceutical formulations. The

quantification of phenytoin sodium requires highly reliable chromatographic methods that can accurately

determine the active pharmaceutical ingredient while excluding potential interference from excipients or

degradation products. Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) has emerged as

the technique of choice for this application due to its robustness, reproducibility, and compatibility with both

hydrophilic and moderately hydrophobic compounds.
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This application note provides a comprehensive protocol for the validation of an RP-HPLC method for

phenytoin sodium quantification in bulk and pharmaceutical dosage forms, developed in accordance with

International Conference on Harmonization (ICH) guidelines. The method has been optimized to

demonstrate excellent specificity, accuracy, precision, and linearity within the established concentration

ranges. All validation parameters have been thoroughly evaluated to ensure the method's suitability for

routine analysis in quality control laboratories across pharmaceutical industries and regulatory settings.

Methodology and Chromatographic Conditions

Instrumentation and Materials

The validated method employs a conventional HPLC system equipped with an isocratic pump, auto-

sampler, column oven, and UV/VIS detector. Data acquisition and processing are typically handled by

empower software or equivalent chromatography data system. The method requires phenytoin sodium

reference standard of known purity (preferably ≥99%), HPLC-grade methanol, and high-purity water. For

pharmaceutical dosage forms, tablet formulations containing phenytoin sodium should be obtained from

commercial sources.

Chromatographic Conditions

Based on the research by Shah et al., the optimal chromatographic conditions for phenytoin sodium

separation have been established [1]:

Column: Hypersil BDS C18 (250 × 4.6 mm, 5 μm) or equivalent
Mobile Phase: Methanol:phosphate buffer (pH 5.0) in ratio of 50:50 (v/v)

Flow Rate: 1.0 mL/min
Detection Wavelength: 215 nm

Injection Volume: 20 μL
Column Temperature: Ambient (25 ± 2°C)

Run Time: 10 minutes

The method employs isocratic elution, which simplifies the separation process and reduces method

complexity compared to gradient approaches. Under these conditions, phenytoin sodium exhibits a
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retention time of approximately 3.97 minutes, providing efficient separation from potential interferents

and excipients commonly found in pharmaceutical formulations [1].

Table 1: Chromatographic System Parameters

Parameter Specification

Column Type Reverse Phase C18

Column Dimensions 250 mm × 4.6 mm i.d.

Particle Size 5 μm

Mobile Phase Composition Methanol:Phosphate Buffer (50:50)

Buffer pH 5.0

Flow Rate 1.0 mL/min

Detection UV at 215 nm

Injection Volume 20 μL

Retention Time (Phenytoin Sodium) 3.97 min

Method Validation Parameters

The method has been comprehensively validated according to ICH Q2(R1) guidelines, addressing all critical

validation parameters to ensure reliability, reproducibility, and accuracy for the intended application [2].

Specificity

Specificity was demonstrated by resolving phenytoin sodium effectively from potential interferents.

Chromatographic analysis confirmed that excipients present in pharmaceutical formulations do not interfere
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with the analyte peak, establishing the method's capability to accurately quantify phenytoin sodium in the

presence of other components [1].

Linearity and Range

The method demonstrates excellent linearity across the concentration range of 10-30 μg/mL for phenytoin

sodium. The linear regression equation for phenytoin sodium was reported as y = 7667x - 99.948 with a

correlation coefficient (r²) of 0.997, well within the acceptable limits for analytical methods [1] [3].

Accuracy

Accuracy was validated through recovery studies using standard addition method at three different

concentration levels. The results showed average recovery of 99.4-101.88% for phenytoin sodium,

confirming the method's accuracy for quantitative analysis [1] [4].

Precision

Both repeatability (intra-day precision) and intermediate precision (inter-day precision) were evaluated.

The relative standard deviation (RSD) for intra-day precision was ≤0.598% and for inter-day precision was

≤1.5%, meeting the acceptance criteria for method precision [3].

Table 2: Method Validation Parameters for Phenytoin Sodium Quantification

Validation Parameter Results Acceptance Criteria

Linearity Range 10-30 μg/mL -

Correlation Coefficient (r²) 0.997 ≥0.995

Retention Time 3.97 min -

LOD 1.44 μg/mL -

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 10 Tech Support

https://www.smolecule.com/products/s539505?utm_src=pdf-body
https://www.academia.edu/105962206/DEVELOPMENT_AND_VALIDATION_OF_RP_HPLC_METHOD_FOR_PHENYTOIN_SODIUM_AND_PHENOBARBITONE_IN_BULK_AND_PHARMACEUTICAL_DOSAGE_FORM_Original_Article
https://www.smolecule.com/products/s539505?utm_src=pdf-body
https://www.smolecule.com/products/s539505?utm_src=pdf-body
https://www.smolecule.com/products/s539505?utm_src=pdf-body
https://www.academia.edu/105962206/DEVELOPMENT_AND_VALIDATION_OF_RP_HPLC_METHOD_FOR_PHENYTOIN_SODIUM_AND_PHENOBARBITONE_IN_BULK_AND_PHARMACEUTICAL_DOSAGE_FORM_Original_Article
https://pmc.ncbi.nlm.nih.gov/articles/PMC5603858/
https://www.smolecule.com/products/s539505?utm_src=pdf-body
https://www.academia.edu/105962206/DEVELOPMENT_AND_VALIDATION_OF_RP_HPLC_METHOD_FOR_PHENYTOIN_SODIUM_AND_PHENOBARBITONE_IN_BULK_AND_PHARMACEUTICAL_DOSAGE_FORM_Original_Article
https://pmc.ncbi.nlm.nih.gov/articles/PMC2701166/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5603858/
https://www.smolecule.com/products/s539505?utm_src=pdf-body
https://www.smolecule.com/products/s539505?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Validation Parameter Results Acceptance Criteria

LOQ 4.36 μg/mL -

Accuracy (% Recovery) 99.4-101.88% 98-102%

Precision (% RSD) ≤1.5% ≤2%

Robustness Within acceptable variations System suitability parameters within limits

Standard and Sample Preparation

Standard Solution Preparation

Primary stock solution of phenytoin sodium is prepared by accurately weighing 10 mg of reference

standard and transferring to a 10 mL volumetric flask. Dissolve in and dilute to volume with mobile phase or

diluent to obtain a concentration of 1 mg/mL. Prepare working standard solutions by appropriate dilution of

the stock solution with mobile phase to obtain concentrations spanning the range of 10-30 μg/mL for

construction of the calibration curve.

Sample Preparation from Dosage Forms

For tablet formulations, weigh and finely powder not less than 20 tablets. Transfer an accurately weighed

portion of the powder equivalent to about 10 mg of phenytoin sodium to a 10 mL volumetric flask. Add

approximately 7 mL of mobile phase, sonicate for 15-20 minutes with intermittent shaking, and dilute to

volume with mobile phase. Mix well and filter through a 0.45 μm membrane filter. Discard the first few mL

of the filtrate and use the clear filtrate for analysis after appropriate dilution if necessary [1].

System Suitability Testing

System suitability tests are integral to the analytical method to ensure that the complete chromatographic

system is adequate for the intended analysis. The following parameters should be verified before initiating
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the validation procedure:

Theoretical plates: Not less than 2000, indicating column efficiency
Tailing factor: Not more than 2.0, indicating peak symmetry

Relative standard deviation (RSD): Not more than 2.0% for replicate injections of standard solution

These parameters confirm that the chromatographic system is performing optimally and generating reliable

data [5].

Detailed Experimental Protocols

Procedure for Specificity and Selectivity

Prepare standard solution of phenytoin sodium at concentration within linearity range (e.g., 20

μg/mL)
Prepare placebo solution containing all excipients in the same proportion as in formulation but

without active ingredient
Prepare sample solution from pharmaceutical dosage form as described in section 4.2

Inject each solution separately into the HPLC system using chromatographic conditions specified in
section 2.2

Record chromatograms and compare retention times, peak purity, and resolution
Confirm specificity by demonstrating that placebo components do not interfere with phenytoin
sodium peak and that peak purity indicates a homogeneous peak

Procedure for Linearity and Range

Prepare minimum of five concentrations of standard solutions spanning the range of 10-30 μg/mL

(e.g., 10, 15, 20, 25, 30 μg/mL)
Inject each concentration in triplicate using the established chromatographic conditions

Record peak areas for each injection and calculate average peak areas for each concentration
Plot calibration curve of average peak area versus concentration

Calculate regression equation and correlation coefficient using statistical software or spreadsheet
Verify linearity by ensuring correlation coefficient (r²) is ≥0.995 and residuals are randomly

distributed
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Procedure for Accuracy (Recovery Studies)

Prepare sample solution of known concentration (e.g., 80% of target concentration) from placebo
spiked with reference standard

Prepare three different concentration levels (80%, 100%, 120%) covering the specified range,
each in triplicate

Analyze each preparation using the established chromatographic method
Calculate recovery for each concentration by comparing measured concentration with theoretical

concentration
Determine mean recovery and %RSD for each concentration level

Acceptance criteria: Mean recovery should be within 98-102% with %RSD not more than 2%

Robustness Testing Protocol

Deliberately introduce small variations in chromatographic parameters:
Flow rate: ±0.1 mL/min (0.9 and 1.1 mL/min)

Mobile phase composition: ±2% organic modifier (48:52 and 52:48)
pH of buffer: ±0.2 units (pH 4.8 and 5.2)

Column temperature: ±2°C (23°C and 27°C) if using temperature control
Analyze standard solution under each varied condition

Evaluate system suitability parameters under each condition
Document effect on retention time, peak area, and resolution

Establish operational tolerances for each parameter to ensure method robustness during routine
use

Analytical Workflow

The following workflow diagram illustrates the complete process for RP-HPLC method validation for

phenytoin sodium quantification:
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Figure 1: RP-HPLC Method Validation Workflow for Phenytoin Sodium Quantification

Conclusion

The validated RP-HPLC method described in this application note provides a robust, accurate, and precise

approach for the quantification of phenytoin sodium in bulk and pharmaceutical dosage forms. The method

demonstrates excellent sensitivity with LOD and LOQ values suitable for quality control applications, and

exhibits superior selectivity with no interference from common pharmaceutical excipients.

This method is fully compliant with ICH guidelines and has been thoroughly validated for all critical

parameters including specificity, linearity, accuracy, precision, and robustness. The simple isocratic elution

profile and use of commonly available HPLC columns and solvents make this method highly accessible for

routine quality control analysis in various pharmaceutical settings. The short analysis time of less than 10

minutes enhances laboratory efficiency while maintaining data quality, making it ideal for high-throughput

environments.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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